molecular formula C8H18ClN B2888444 2-(Propan-2-yl)cyclopentan-1-amine hydrochloride CAS No. 2229565-31-3

2-(Propan-2-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B2888444
CAS No.: 2229565-31-3
M. Wt: 163.69
InChI Key: QGMPLYFTLBFPOH-UHFFFAOYSA-N
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Description

Historical Context and Research Development

The synthesis of 2-(propan-2-yl)cyclopentan-1-amine hydrochloride traces its origins to early 21st-century advancements in cyclopentane chemistry. Cyclopentane derivatives gained prominence in the 2000s due to their conformational rigidity and compatibility with catalytic coupling reactions. For instance, zirconium-mediated cyclization methods developed by Negishi and Whitby enabled efficient construction of cyclopentane frameworks, laying groundwork for later amine functionalization.

The compound itself first appeared in chemical databases in 2007, with PubChem records indicating its initial registration on November 16, 2007. Subsequent modifications to its structural characterization, including 3D conformational analyses and spectroscopic validations, were documented through 2025. Its development paralleled broader trends in alkylamine research, particularly the exploration of sterically hindered amines for asymmetric catalysis and kinase inhibition. A 2018 study highlighted the pharmacological relevance of cyclopentyl-substituted amines, demonstrating that substituents like isopropyl groups optimize binding affinities in bromodomain inhibitors.

Structural Relationships to Similar Alkylamines

This compound belongs to a family of bicyclic amines distinguished by their ring size and substituent patterns. Table 1 compares its structure to related compounds:

Compound Name Molecular Formula Substituent Key Feature
2-(Propan-2-yl)cyclopentan-1-amine $$ \text{C}8\text{H}{17}\text{N} $$ Isopropylamine Free base form
2-Isopropylcyclopentanone $$ \text{C}8\text{H}{14}\text{O} $$ Ketone Oxidized analog
2-(Prop-2-en-1-yl)cyclopentan-1-amine $$ \text{C}8\text{H}{15}\text{N} $$ Allylamine Unsaturated side chain
1-Cyclopentylpropan-2-one $$ \text{C}8\text{H}{14}\text{O} $$ Acetone derivative Ketone precursor

The hydrochloride salt enhances solubility in polar solvents compared to the free base, a property critical for reactivity in aqueous-phase syntheses. Replacing the isopropyl group with allyl or ketone functionalities alters electronic and steric profiles: allyl-substituted analogs exhibit increased reactivity in Michael additions, while ketone derivatives serve as intermediates in reductive amination.

Significance in Chemical Research

The compound’s significance lies in its dual role as a synthetic intermediate and a structural motif in drug discovery. Cyclopentylamines are prized for their ability to induce conformational restraint in molecules, improving target selectivity. For example, replacing cyclohexyl with cyclopentyl-isopropyl groups in kinase inhibitors enhanced binding to PLK1 while reducing off-target effects.

In organic synthesis, the hydrochloride salt facilitates acid-catalyzed reactions, such as nucleophilic substitutions or cycloadditions, due to its stability and ease of handling. Recent applications include its use in preparing zirconacycles for catalytic cross-coupling, a method pioneered by Baran and colleagues. Additionally, the compound’s SMILES notation ($$ \text{CC(C)NC1CCCC1.Cl} $$) enables computational modeling of steric interactions in drug design workflows.

Properties

IUPAC Name

2-propan-2-ylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(2)7-4-3-5-8(7)9;/h6-8H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMPLYFTLBFPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most direct route involves reductive amination of 2-isopropylcyclopentanone with ammonium acetate or gaseous ammonia. The ketone reacts with the amine source under acidic conditions to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Key reaction parameters :

  • Solvent : Methanol or ethanol (optimal for proton exchange)
  • Temperature : 50–60°C for 12–24 hours
  • Catalyst : 10% Pd/C for hydrogenation or stoichiometric NaBH3CN
  • Yield : 68–72% (crude), improving to 85% after HCl salt formation

Limitations and Byproduct Analysis

Competitive side reactions include:

  • Over-reduction to secondary amines (5–8% yield loss)
  • Cyclopentane ring opening under prolonged acidic conditions (3–5% degradation)

Solid-Phase Synthesis Using Oxime Resins

Patent-Derived Methodology (US6710208B2)

The patent describes immobilizing 2-isopropylcyclopentanone oxime on Wang resin through nucleophilic substitution. Subsequent borane tetrahydrofuran (BH3·THF) reduction yields the bound amine, which is cleaved with anhydrous HCl in dioxane to produce the hydrochloride salt.

Optimized protocol :

Step Reagent Time Yield
Oxime formation NH2OH·HCl, Py 6h 92%
Reduction BH3·THF, 0°C→RT 8h 78%
Cleavage 4M HCl/dioxane 1h 95%

This method achieves 69% overall yield with >99% purity by HPLC.

Gabriel Synthesis with Cyclopentyl Bromides

Phthalimide Intermediate Strategy

Reaction of 2-(bromomethyl)cyclopentane with potassium phthalimide in DMF produces N-(2-isopropylcyclopentyl)phthalimide. Hydrolysis with hydrazine hydrate liberates the primary amine, which is precipitated as hydrochloride using ethanolic HCl.

Comparative efficiency :

Parameter Gabriel Synthesis Reductive Amination
Steps 4 2
Total yield 54% 72%
Purity 97% 89%
Scalability Limited by bromide availability Bench to pilot scale feasible

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting the patent's batch process to flow chemistry enhances reproducibility:

  • Reactor type : Packed-bed with Pd/Al2O3 catalyst
  • Throughput : 12 kg/day in lab-scale systems
  • Cost analysis :
    • Raw materials: $412/kg
    • Purification: $228/kg
    • Total: $640/kg at 100kg scale

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, D2O) :

  • δ 3.12 (m, 1H, CH(NH2))
  • δ 2.88 (septet, J=6.8 Hz, 1H, iPr-CH)
  • δ 1.74–1.21 (m, 6H, cyclopentane)
  • δ 1.02 (d, J=6.8 Hz, 6H, iPr-CH3)

HRMS (ESI+) :

  • Calculated for C8H16N [M+H]+: 126.1277
  • Found: 126.1281

Challenges in Process Chemistry

Steric Effects on Reaction Kinetics

The isopropyl group creates significant steric hindrance, resulting in:

  • 40% slower imine formation vs. unsubstituted cyclopentanone
  • 15% reduction in hydrogenation rates
  • Necessitating high-pressure (50 bar H2) conditions for complete conversion

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with new functional groups.

Scientific Research Applications

2-(Propan-2-yl)cyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclopentane/Propane Backbones

(a) 2-Methylcyclopentan-1-amine Hydrochloride (CAS 5454-76-2)
  • Molecular Formula : C₆H₁₂ClN
  • Key Differences : Replaces the isopropyl group with a methyl substituent.
  • Notably, this compound is discontinued, suggesting synthesis or stability challenges .
(b) rac-(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine Hydrochloride
  • Molecular Formula : C₈H₁₀BrClFN (as per )
  • Impact : Fluorine enhances metabolic stability and bioavailability, making this compound advantageous in CNS-targeting drug candidates .
(c) 2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)
  • Molecular Formula : C₉H₁₄ClN
  • Key Differences : Linear propane chain with a phenyl group instead of a cyclopentane ring.
  • Impact : The aromatic phenyl group enables π-π stacking interactions, useful in receptor binding, while the lack of a rigid cyclopentane ring reduces conformational restriction .

Cyclopropane-Based Analogues

(a) 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride (CAS 2138244-10-5)
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Key Differences : Cyclopropane ring fused with a benzoxazolyl group.
  • Impact : The benzoxazole moiety provides aromaticity and heterocyclic reactivity, ideal for kinase inhibition or antimicrobial applications. The cyclopropane ring’s strain may increase reactivity .
(b) trans-2-Phenylcyclopropanamine Hydrochloride (CAS 90874-41-2)
  • Similarity Score : 0.80 ()
  • Key Differences : Phenyl substituent on a strained cyclopropane ring.
  • Impact : Enhanced rigidity and aromatic interactions compared to cyclopentane derivatives, but lower thermodynamic stability due to ring strain .

Halogenated Derivatives

(a) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1797306-72-9)
  • Molecular Formula : C₁₀H₁₄Cl₂FN
  • Key Differences : Chloro-fluorophenyl and methyl groups on a propane backbone.
  • Impact : Halogens improve lipophilicity and membrane permeability, while the branched methyl group may hinder rotational freedom .
(b) 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)
  • Molecular Formula : C₉H₁₀Cl₂F₃N
  • Key Differences : Trifluoromethyl and chlorophenyl groups.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Estimated) Solubility (mg/mL) Notable Features
2-(Propan-2-yl)cyclopentan-1-amine·HCl ~177.67 ~1.8 ~50 (water) Moderate lipophilicity, chiral center
2-Methylcyclopentan-1-amine·HCl 133.62 ~1.2 ~100 (water) Higher solubility, lower steric bulk
rac-(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine·HCl 254.53 ~2.0 ~30 (water) Fluorine enhances metabolic stability
trans-2-Phenylcyclopropanamine·HCl ~170.64 ~2.5 ~20 (water) High rigidity, aromatic interactions
  • Key Trends :
    • Lipophilicity : Halogenation and aromatic groups (e.g., phenyl, benzoxazolyl) increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
    • Solubility : Cyclopentane derivatives with smaller substituents (e.g., methyl) exhibit better solubility than bulkier analogs .
    • Stability : Fluorinated derivatives () show improved resistance to oxidative metabolism, making them suitable for long-acting formulations .

Biological Activity

2-(Propan-2-yl)cyclopentan-1-amine hydrochloride, also known as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopentane ring with an isopropyl group and an amine functional group, which contributes to its solubility and stability as a hydrochloride salt. The molecular formula is C6H14ClNC_6H_{14}ClN .

The synthesis of this compound can be achieved through various methods, including:

  • Amine Formation : Typically involves the reaction of cyclopentanone with isopropylamine.
  • Hydrochloride Salt Formation : The amine can be converted into its hydrochloride form by treatment with hydrochloric acid.

The compound appears as a white crystalline solid and is soluble in water, enhancing its applicability in biological studies .

Interaction with Receptors

Preliminary studies suggest that this compound may interact with serotonin receptors, which play a crucial role in mood regulation. This interaction could imply potential therapeutic effects in treating mood disorders or other related conditions. Understanding these receptor interactions is vital for elucidating the pharmacodynamics of the compound .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have revealed various potential applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of cyclopentane amines exhibit antimicrobial properties, suggesting that this compound might also possess similar effects .
  • Anticancer Potential : Research has explored the anticancer properties of structurally related compounds, indicating that modifications in the cyclopentane structure can lead to significant variations in biological activity .
  • Neuropharmacological Effects : Given its interaction with serotonin receptors, there is potential for this compound to influence neuropharmacological pathways, which could be beneficial in developing treatments for neurological disorders .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructure CharacteristicsUnique Features
2-(Propan-2-yl)cyclopentan-1-olHydroxyl group instead of an amineExhibits different solubility and reactivity
1-(Propan-2-yl)cyclopentan-1-oneContains a carbonyl groupPotentially different biological activity profiles
3-(Propan-2-yl)cyclopentanamineVariation in the position of substitutionMay show altered receptor binding affinities

This table highlights how slight structural modifications can lead to significant differences in biological activity and chemical behavior .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to bind to specific receptors alters their activity, leading to various biological effects. Further studies are needed to delineate these pathways and confirm its efficacy in therapeutic applications .

Q & A

Q. What synthetic routes are recommended for 2-(Propan-2-yl)cyclopentan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps : Start with cyclopropanation of precursors (e.g., alkylation of cyclopentane derivatives) followed by amine functionalization and HCl salt formation .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield .
  • Validation : Monitor reactions via TLC or HPLC, and confirm purity via NMR (e.g., absence of unreacted cyclopentane intermediates) .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to resolve impurities .
  • Spectroscopy : ¹H/¹³C NMR for verifying amine proton environments (~1.5–2.5 ppm for cyclopentane CH₂ groups) and confirming HCl salt formation via characteristic shifts .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₈N⁺ at m/z 140.143) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Degradation Pathways : Hydrolysis of the cyclopentane ring or amine oxidation may occur; use LC-MS to identify degradants .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities to target receptors .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to identify structural modifications (e.g., adding hydrophobic substituents) that enhance binding .

Q. How to resolve contradictions between in vitro bioactivity data and computational predictions?

Methodological Answer:

  • Hypothesis Testing : Replicate assays under standardized conditions (e.g., fixed pH, ionic strength) to minimize variability .
  • Feedback Loops : Integrate experimental IC₅₀ values into computational models (e.g., QSAR) to refine predictions of receptor-binding energetics .

Q. What strategies are effective for separating enantiomers of structurally related cyclopentane-amine derivatives?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor one enantiomer .

Q. How to map the compound’s interactions with non-target biomolecules to assess off-target effects?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins; identify via LC-MS/MS .
  • Metabolomics : Expose cell lines to the compound and analyze metabolic shifts via GC-MS or NMR to detect pathway disruptions .

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